molecular formula C11H17NO4 B124119 Methyl N-boc-L-proline-4-ene CAS No. 83548-46-3

Methyl N-boc-L-proline-4-ene

Cat. No. B124119
CAS RN: 83548-46-3
M. Wt: 227.26 g/mol
InChI Key: WGCPPYJWSDCBNC-QMMMGPOBSA-N
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Description

“Methyl N-boc-L-proline-4-ene” is a L-proline derivative . It is used in the preparation of intermediates for dipeptidyl peptidase (DPP) IV inhibitors .


Synthesis Analysis

A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol on the multi-gram scale is described .


Molecular Structure Analysis

The molecular formula of “Methyl N-boc-L-proline-4-ene” is C11H17NO4 . Its molecular weight is 227.26 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate .


Physical And Chemical Properties Analysis

“Methyl N-boc-L-proline-4-ene” has a molecular weight of 227.26 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .

Scientific Research Applications

Synthesis and Applications in Peptide Chemistry

  • Synthesis of Protected Proline Derivatives : The practical synthesis of Boc (tert-butoxycarbonyl) protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline methyl ester highlights a method usable in classical peptide synthesis. These compounds offer a foundation for further chemical transformations, indicating the versatility of proline derivatives in synthetic chemistry (Demange, Ménez, & Dugave, 1998).

  • Conformational Studies of Proline Derivatives : Research into α-methyl-L-proline derivatives reveals their role in constraining prolyl peptide bonds in specific conformations, which is crucial for understanding peptide structure and function. This work provides insights into the cis-trans isomerization of prolyl peptide bonds, highlighting the importance of proline derivatives in studying protein and peptide conformation (Torbeev et al., 2012).

  • Flow Reactor Synthesis : The development of a flow reactor process for synthesizing N-Boc-3,4-dehydro-l-proline methyl ester demonstrates an efficient, scalable method for producing proline derivatives. This process highlights the potential for proline derivatives in industrial applications, offering a rapid synthesis method with high purity and yield (Tamborini et al., 2010).

Potential Biomedical Applications

  • Biopotential of Proline-Rich Cyclic Tetrapeptides : The synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide derived from marine bacteria and its improved anthelmintic and antifungal activities suggest the therapeutic potential of proline derivatives. Such research points toward the development of novel drugs and bioactive compounds based on proline scaffolds (Dahiya et al., 2018).

  • Enantioselective Synthesis for Pharmaceutical Applications : The catalytic and enantioselective preparation of 4-substituted proline scaffolds demonstrates the utility of proline derivatives in medicinal chemistry, particularly for the synthesis of antiviral compounds. This approach underlines the significance of proline derivatives in developing pharmaceuticals with high specificity and activity (López et al., 2020).

Future Directions

“Methyl N-boc-L-proline-4-ene” is used in the preparation of intermediates for DPP IV inhibitors , which are used in the treatment of diabetes. As research in this area continues, it’s possible that new applications and synthesis methods for this compound will be discovered.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCPPYJWSDCBNC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472209
Record name METHYL N-BOC-L-PROLINE-4-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-boc-L-proline-4-ene

CAS RN

83548-46-3
Record name METHYL N-BOC-L-PROLINE-4-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
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